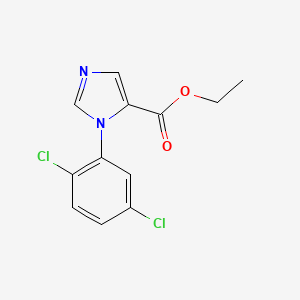Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
CAS No.: 893615-95-7
Cat. No.: VC3056695
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 893615-95-7 |
|---|---|
| Molecular Formula | C12H10Cl2N2O2 |
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 |
| Standard InChI Key | DTSXCLBTLMFUNR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Basic Properties
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is characterized by specific chemical identifiers and properties that distinguish it from other imidazole derivatives. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities and synthetic utility.
Chemical Identification Parameters
The compound can be identified through various chemical parameters as detailed in Table 1:
Table 1: Basic Chemical Information
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate |
| Systematic Name | Ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate |
| CAS Registry Number | 893615-95-7 |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.13 g/mol |
The different naming conventions reflect the various systematic approaches to describing the compound's structure, with the IUPAC name being the most widely recognized standard for chemical nomenclature .
Structural Representation
The molecular structure of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate features an imidazole ring with a 2,5-dichlorophenyl substituent at the N1 position and an ethyl carboxylate group at the C5 position. This structure can be represented using different chemical notations:
Table 2: Structural Notation
| Notation Type | Representation |
|---|---|
| SMILES | CCOC(=O)c1cncn1c2cc(ccc2Cl)Cl |
| InChI | InChI=1/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 |
| InChIKey | DTSXCLBTLMFUNR-UHFFFAOYSA-N |
These structural representations provide standardized ways to digitally encode the compound's structure for database searches and computational analyses .
Physical Properties
The physical properties of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate significantly influence its behavior in various chemical and biological systems, affecting its potential applications in pharmaceutical research and chemical synthesis.
Fundamental Physical Properties
The compound exhibits several key physical characteristics:
Table 3: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid (presumed) |
| Boiling Point | 426.1 °C at 760 mmHg |
| Vapor Pressure | 1.81×10⁻⁷ mmHg at 25°C |
| Surface Tension | 46.3 dyne/cm |
| Enthalpy of Vaporization | 68.09 kJ/mol |
| Index of Refraction | 1.606 |
| Molar Refractivity | 71.01 cm³ |
| Molar Volume | 205.8 cm³ |
| Polarizability | 28.15×10⁻²⁴ cm³ |
These physical properties provide essential information for handling, storing, and utilizing the compound in various experimental and industrial settings .
Partition and Distribution Coefficients
The lipophilicity and distribution characteristics of the compound are critical for understanding its pharmacokinetic behavior:
Table 4: Partition and Distribution Parameters
| Parameter | Value |
|---|---|
| ACD/LogP | 3.61 |
| ACD/LogD (pH 5.5) | 3.61 |
| ACD/LogD (pH 7.4) | 3.61 |
| BCF (pH 5.5) | 324.37 |
| BCF (pH 7.4) | 324.38 |
| KOC (pH 5.5) | 2182.72 |
| KOC (pH 7.4) | 2182.84 |
The relatively high LogP value of 3.61 indicates significant lipophilicity, suggesting good membrane permeability but potential issues with aqueous solubility. The bioconcentration factor (BCF) and soil adsorption coefficient (KOC) values provide insights into the compound's environmental distribution potential .
Molecular Interactions
The compound's capacity for molecular interactions is influenced by its structural features:
Table 5: Molecular Interaction Parameters
| Parameter | Value |
|---|---|
| Hydrogen Bond Acceptors | 4 |
| Freely Rotating Bonds | 4 |
| Polar Surface Area | 44.12 Ų |
These parameters are particularly relevant for understanding the compound's potential binding interactions with biological targets, such as proteins or receptors, which could influence its pharmacological activity .
Structural Characteristics and Comparisons
Understanding the structural features of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate provides valuable insights into its chemical behavior and potential applications.
Core Structure and Functional Groups
The compound contains several key structural components:
-
An imidazole heterocyclic core (a five-membered ring with two nitrogen atoms)
-
A 2,5-dichlorophenyl substituent at the N1 position
-
An ethyl carboxylate group at the C5 position
The imidazole core is a prevalent structural motif in many pharmaceutically active compounds, contributing to a wide range of biological activities. The presence of the two chlorine atoms in the phenyl ring likely enhances the compound's lipophilicity and may influence its binding affinity to specific biological targets .
Comparison with Related Imidazole Derivatives
To understand the structural significance of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate, it is valuable to compare it with related compounds:
Table 6: Comparison with Related Imidazole Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | C₁₂H₁₀Cl₂N₂O₂ | 285.13 | 2,5-dichlorophenyl at N1, ethyl carboxylate at C5 |
| Ethyl 2-phenyl-1H-imidazole-5-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | Phenyl at C2, unsubstituted N1, ethyl carboxylate at C5 |
| Ethyl 4-(2-Hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate | C₁₂H₂₀N₂O₃ | 240.30 | 2-hydroxy-2-propyl at C4, propyl at C2, ethyl carboxylate at C5 |
The structural variations among these imidazole derivatives likely result in different physicochemical properties and biological activities. For instance, the 2,5-dichlorophenyl substitution in our target compound may confer distinct electronic properties and receptor-binding characteristics compared to the unsubstituted phenyl group in Ethyl 2-phenyl-1H-imidazole-5-carboxylate .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of imidazole derivatives provides insights into the potential biological activities of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate.
Impact of Substituents
The specific substitution pattern in Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate likely influences its biological activity:
Studies on similar imidazole derivatives have demonstrated that subtle structural modifications can significantly impact their biological activity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume